N-(2-fluorophenyl)-3,6-dimethyl-1-benzofuran-2-carboxamide
Description
Properties
Molecular Formula |
C17H14FNO2 |
|---|---|
Molecular Weight |
283.30 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-3,6-dimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C17H14FNO2/c1-10-7-8-12-11(2)16(21-15(12)9-10)17(20)19-14-6-4-3-5-13(14)18/h3-9H,1-2H3,(H,19,20) |
InChI Key |
FYLQDNGLXFXCJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C(=O)NC3=CC=CC=C3F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-3,6-dimethyl-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving suitable precursors such as 2-hydroxybenzaldehyde and acetophenone derivatives.
Introduction of the Fluorophenyl Group: The 2-fluorophenyl group can be introduced via a nucleophilic substitution reaction using 2-fluoroaniline.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with a suitable carboxylic acid derivative under amide coupling conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes using catalysts, controlling reaction temperatures, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
N-(2-fluorophenyl)-3,6-dimethyl-1-benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-3,6-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to its target, which may include enzymes or receptors involved in various biological pathways. The exact pathways and molecular targets can vary depending on the specific application being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituents on the Benzofuran Core
Aromatic Ring Substitutions
Amide Side Chain Variations
Key Research Findings and Inferences
Fluorine vs. Chlorine Substitutions : The target’s 2-fluorophenyl group offers a balance of electronegativity and steric profile, whereas 2-chloro analogs (e.g., ) exhibit higher lipophilicity but may face metabolic oxidation challenges .
Methyl Group Effects : The 3,6-dimethyl substitution on the benzofuran core is shared with ’s compound, suggesting a preferred scaffold for optimizing hydrophobic interactions without excessive bulk .
Side Chain Complexity: Compounds with cyclic sulfone () or hydroxyethylamino () side chains demonstrate how side-chain modifications can tailor solubility and target engagement .
Biological Activity
N-(2-fluorophenyl)-3,6-dimethyl-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and comparative studies with similar compounds.
Overview of the Compound
This compound belongs to the class of benzofuran derivatives, which are known for their varied biological properties, including antimicrobial and anticancer activities. The structural characteristics of this compound, particularly the presence of a fluorine atom and two methyl groups on the benzofuran ring, enhance its stability and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H14FNO2 |
| Molecular Weight | 283.30 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C17H14FNO2/c1-10-7-8-12-11(2)16(21-15(12)9-10)17(20)19-14-6-4-3-5-13(14)18/h3-9H,1-2H3,(H,19,20) |
| Canonical SMILES | CC1=CC2=C(C=C1)C(=C(O2)C(=O)NC3=CC=CC=C3F)C |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been studied for its effectiveness against various bacterial strains and fungi.
Case Study: Antibacterial Activity
In a study assessing the antibacterial properties of benzofuran derivatives, this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for common pathogens such as E. coli and Staphylococcus aureus were found to be promising, indicating its potential as an antimicrobial agent .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Its mechanism of action appears to involve the modulation of specific signaling pathways that are crucial in cancer cell proliferation and survival.
Research Findings:
A study highlighted that this compound induces apoptosis in cancer cell lines by activating caspase pathways. This effect was attributed to its ability to bind selectively to certain receptors involved in tumor growth .
The biological activity of this compound can be attributed to its structural features that enhance binding affinity to target proteins. The fluorine atom in the phenyl ring is believed to play a critical role in increasing the compound's lipophilicity and stability, facilitating better interaction with biological membranes and molecular targets.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with other benzofuran derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-fluorophenyl)-1-benzofuran-2-carboxamide | Single methyl group | Moderate antibacterial |
| N-(2-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide | One methyl group at position 3 | Lower anticancer activity |
| This compound | Two methyl groups at positions 3 & 6 | Strong antimicrobial and anticancer properties |
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing N-(2-fluorophenyl)-3,6-dimethyl-1-benzofuran-2-carboxamide?
- Answer : The synthesis typically involves multi-step processes:
Benzofuran core formation : Preparation of 3,6-dimethyl-1-benzofuran-2-carboxylic acid via cyclization of substituted phenols or Pd-catalyzed C-H arylation .
Amide coupling : Reaction of the benzofuran-2-carboxylic acid with 2-fluoroaniline using coupling agents (e.g., EDCI, HOBt) in aprotic solvents like DMF or acetonitrile .
Purification : Recrystallization or column chromatography to isolate the product.
Key analytical techniques include NMR (to confirm amide bond formation) and HPLC for purity assessment .
Q. How is the molecular structure of this compound characterized in crystallographic studies?
- Answer : X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-III (for visualization) can resolve intramolecular interactions. For example:
- Planarity of the benzofuran core and dihedral angles between substituents (e.g., fluorophenyl vs. benzofuran rings) .
- Hydrogen bonding (e.g., amide N-H⋯O=C) and π-π stacking interactions, critical for stability and packing .
Q. What functional groups influence its reactivity and biological activity?
- Answer :
- Amide group : Participates in hydrogen bonding with biological targets (e.g., enzymes) .
- Fluorine substituent : Enhances metabolic stability and lipophilicity, affecting bioavailability .
- Benzofuran ring : Contributes to π-stacking interactions in enzyme binding pockets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound's bioactivity?
- Answer :
- Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) on the fluorophenyl ring to enhance binding affinity .
- Steric effects : Adjust methyl groups on the benzofuran ring to reduce steric hindrance in target interactions .
- In silico modeling : Use docking simulations (e.g., AutoDock) to predict interactions with receptors like kinases or GPCRs .
Q. How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
- Answer :
Standardize assays : Control variables (e.g., cell lines, incubation time) to minimize variability .
Structural verification : Confirm compound identity via HRMS and crystallography to rule out impurities .
Mechanistic studies : Use techniques like SPR (surface plasmon resonance) to validate target engagement .
Q. What strategies improve synthetic yield and scalability for this compound?
- Answer :
- Continuous flow chemistry : Enhances reaction efficiency and reduces byproducts in benzofuran core formation .
- Catalyst optimization : Use Pd/ligand systems (e.g., XPhos) for selective C-H activation .
- Green chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) .
Q. How do solvent and temperature affect crystallization for structural analysis?
- Answer :
- Solvent polarity : Polar solvents (e.g., acetonitrile) favor crystal growth by stabilizing dipole interactions .
- Temperature gradients : Slow cooling from reflux conditions (~100°C) promotes larger, higher-quality crystals .
Methodological Recommendations
- Analytical Workflow :
- Biological Assays :
- Use in vitro models (e.g., cancer cell lines) with Western blotting to assess pathway modulation (e.g., apoptosis markers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
